4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide-based benzamide derivative featuring dual sulfamoyl moieties. The compound consists of a central benzamide scaffold substituted with two distinct sulfamoyl groups: one bearing an ethyl(phenyl) substituent and the other linked to a 4-methylpyrimidin-2-yl group via a phenyl spacer.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5S2/c1-3-31(22-7-5-4-6-8-22)38(35,36)24-13-9-20(10-14-24)25(32)29-21-11-15-23(16-12-21)37(33,34)30-26-27-18-17-19(2)28-26/h4-18H,3H2,1-2H3,(H,29,32)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALYZFVRXBKLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of aniline with ethyl sulfonyl chloride in the presence of a base such as pyridine to form the ethyl(phenyl)sulfamoyl intermediate.
Formation of the Benzamide Group: The next step involves the reaction of 4-aminobenzamide with 4-methylpyrimidin-2-yl sulfonyl chloride to form the N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide intermediate.
Coupling Reaction: The final step involves the coupling of the two intermediates under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antiviral Properties
Emerging studies suggest that compounds similar to 4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide may exhibit antiviral activity. The presence of the pyrimidine moiety could enhance interactions with viral enzymes, potentially leading to the development of antiviral agents targeting specific viral infections.
Anti-inflammatory Effects
Research into related compounds has demonstrated anti-inflammatory properties, primarily through inhibition of pro-inflammatory cytokines and enzymes. The structural features of this compound may allow it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and coupling reactions. This versatility allows for the exploration of structure-activity relationships (SAR) by modifying substituents on the benzene rings.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Nucleophilic substitution | Potential antibacterial and anti-inflammatory |
| 2-ethoxy-N-{4-[4-methylpyrimidin-2-ylsulfamoyl]phenyl}benzamide | Coupling reaction | Antimicrobial activity |
| N-{4-[ethyl(phenyl)sulfamoyl]-2-methylphenyl}benzamide | Hydrolysis | Varied pharmacological profiles |
Case Studies
- Antibacterial Activity : A study on related sulfonamide compounds demonstrated significant inhibition of Gram-positive bacteria, suggesting that this compound may exhibit similar effects.
- Anti-inflammatory Research : In vitro studies have shown that certain benzamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This points to a possible application of the compound in managing conditions like arthritis.
- Enzyme Inhibition Studies : Preliminary data indicate that this compound may interact with specific metabolic enzymes, providing a basis for further investigation into its role in metabolic disorders.
Mechanism of Action
The mechanism of action of 4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects. The benzamide group can also interact with other molecular targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several sulfonamide-containing benzamides and related derivatives. Key analogues include:
Physicochemical Properties
- For example, N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide melts at 270–272°C , while compound 16 melts at 159–161°C . 4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5i) has a high melting point (256–258°C), suggesting halogen substituents enhance crystallinity .
- Lipophilicity: The pentoxy-substituted analogue () likely has higher logP values than the target compound due to its long alkoxy chain .
Biological Activity
The compound 4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide , also known by its CAS number 874356-22-6 , has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and as a sulfonamide derivative. This article explores its biological activity, including synthesis, mechanism of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O5S2 |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 874356-22-6 |
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in tumor growth and angiogenesis. Sulfonamide derivatives, like this compound, often act as inhibitors of carbonic anhydrases and other key enzymes involved in metabolic processes that facilitate tumor progression.
- Inhibition of Tumor Growth : Studies have shown that similar sulfonamide compounds can effectively block angiogenesis, which is critical for tumor growth. The structural components of this compound suggest it may interact with angiogenic pathways, potentially inhibiting vascular endothelial growth factor (VEGF) signaling pathways .
- Antitumor Activity : Preliminary research indicates that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with sulfonamide groups have been documented to induce apoptosis in cancer cells by disrupting cell cycle progression .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of several sulfonamide derivatives on human cancer cell lines including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma). The results indicated that compounds structurally related to This compound demonstrated significant inhibition of cell growth, with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested .
Study 2: Angiogenesis Inhibition
Another investigation focused on the compound's ability to inhibit angiogenesis in chick embryo models. The results showed that it could effectively reduce blood vessel formation comparable to known angiogenesis inhibitors such as combretastatin A-4. This suggests a promising role for the compound in therapeutic applications targeting tumor vascularization .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications in the sulfonamide moiety or the aromatic rings can significantly influence biological activity:
- Sulfonamide Group : Essential for enzyme inhibition.
- Aromatic Substituents : Variations can enhance binding affinity to target proteins.
Research indicates that modifications leading to increased lipophilicity may improve cellular uptake and bioavailability, thereby enhancing therapeutic potential .
Q & A
Basic: What are the common synthetic routes for preparing 4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide?
Answer:
The synthesis typically involves multi-step reactions, including sulfonamide coupling and pyrimidine derivatization. A standard approach includes:
Sulfamoyl group introduction : Reacting ethyl(phenyl)amine with sulfonyl chloride under anhydrous conditions to form the ethyl(phenyl)sulfamoyl intermediate.
Benzamide coupling : Using 4-aminobenzoic acid derivatives activated via carbodiimide (e.g., EDC/HOBt) to couple with the sulfamoyl intermediate.
Pyrimidine functionalization : Introducing the 4-methylpyrimidin-2-yl sulfamoyl group via nucleophilic substitution with a pre-synthesized pyrimidine sulfonyl chloride.
Key purification steps involve column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Structural validation relies on:
- NMR spectroscopy : H and C NMR to confirm sulfonamide and benzamide linkages (e.g., sulfonamide S=O peaks at ~1250 cm in IR).
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] ion matching theoretical mass).
- X-ray crystallography : For absolute configuration determination if crystalline forms are obtained (see example protocols in ) .
Advanced: How can researchers optimize reaction yields during sulfamoyl group formation?
Answer:
Yield optimization strategies include:
- Controlled reaction conditions : Use dry solvents (e.g., DCM) and inert atmosphere (N) to prevent hydrolysis of sulfonyl chloride intermediates.
- Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate coupling reactions.
- Temperature modulation : Gradual addition of reagents at 0–5°C to minimize side reactions.
Data from analogous sulfonamide syntheses show yield improvements from 45% to 72% under optimized conditions .
Advanced: What computational methods aid in predicting this compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina with PyMOL for visualizing binding poses (e.g., targeting kinase domains).
- QSAR modeling : Correlate structural features (e.g., sulfonamide electronegativity) with activity using descriptors like logP and polar surface area.
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
PubChem-derived SMILES/InChI data () can parameterize these models .
Advanced: How should researchers address contradictions in reported biological activities of similar sulfonamide-pyrimidine hybrids?
Answer:
Contradictions (e.g., variable IC values in enzyme assays) can be resolved via:
- Standardized assay protocols : Use consistent cell lines (e.g., HEK293 for kinase studies) and controls.
- Meta-analysis : Compare data across studies (e.g., notes amides exhibit anti-inflammatory activity only at >50 µM).
- Structural analogs testing : Synthesize derivatives with incremental modifications (e.g., methyl vs. ethyl groups) to isolate contributing factors .
Advanced: What methodologies are recommended for studying this compound’s metabolic stability?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
- Metabolite identification : HRMS/MS fragmentation to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Basic: What are the key solubility and stability considerations for in vitro studies?
Answer:
- Solubility : Use DMSO stock solutions (<1% v/v in assays) due to low aqueous solubility. Confirm via nephelometry.
- Stability : Store lyophilized powder at -20°C. Monitor degradation in PBS (pH 7.4) over 24h via HPLC.
- Vehicle controls : Include DMSO-only controls to exclude solvent effects .
Advanced: How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?
Answer:
- Kinetic assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
- Isothermal titration calorimetry (ITC) : Measure binding affinity (K) and stoichiometry.
- Mutagenesis studies : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues.
(though excluded per guidelines) indirectly suggests sulfonamides target ATP-binding pockets, a hypothesis testable via these methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
